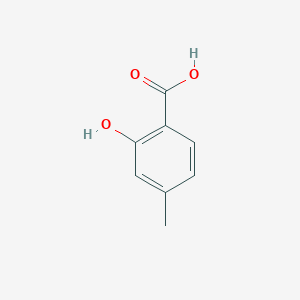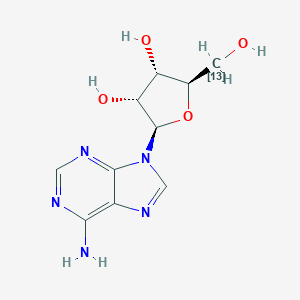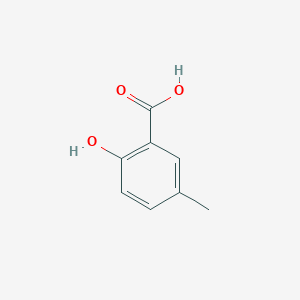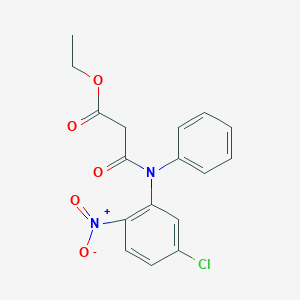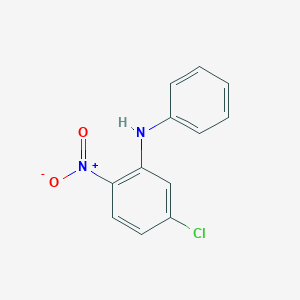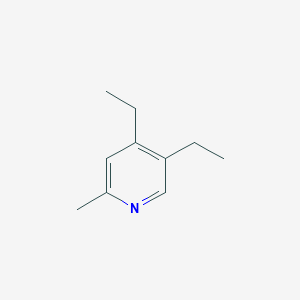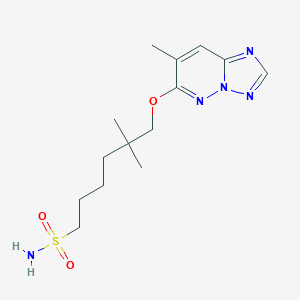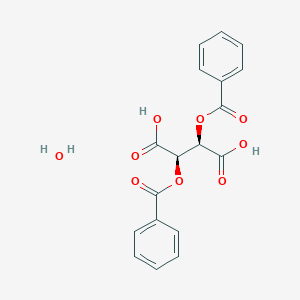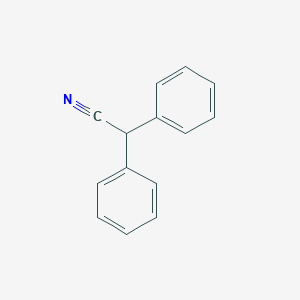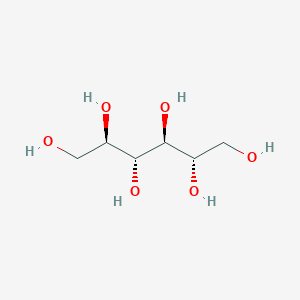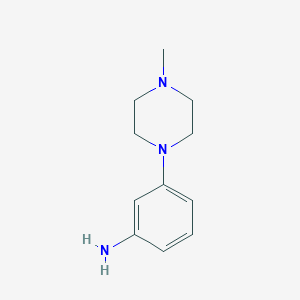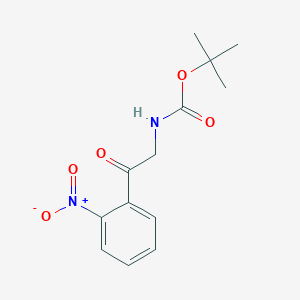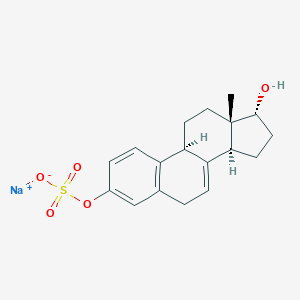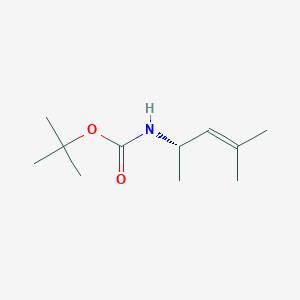
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, leading to the inhibition of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily monitored using analytical techniques. However, the compound is highly reactive and can be toxic, which can limit its use in certain experiments.
Orientations Futures
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has several potential future directions for research. It can be studied further for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound can also be modified to improve its efficacy and reduce its toxicity, making it more suitable for use in various applications.
In conclusion, Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) can be synthesized using various methods, including the reaction of 1,3-dimethyl-2-butene with isocyanate and tert-butanol. The synthesis process has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has been studied for its potential use in various scientific fields. It has been found to have antifungal, antibacterial, and antitumor activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
158300-09-5 |
|---|---|
Nom du produit |
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)-(9CI) |
Formule moléculaire |
C11H21NO2 |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-4-methylpent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C11H21NO2/c1-8(2)7-9(3)12-10(13)14-11(4,5)6/h7,9H,1-6H3,(H,12,13)/t9-/m0/s1 |
Clé InChI |
YLHOUQYHGGRZBH-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](C=C(C)C)NC(=O)OC(C)(C)C |
SMILES |
CC(C=C(C)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C=C(C)C)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



